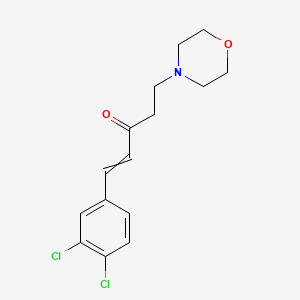
2-(2-Methylpropyl)naphthalene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylpropyl)naphthalene-1-sulfonic acid is an organic compound that belongs to the class of naphthalenesulfonic acids. These compounds are characterized by the presence of a sulfonic acid group attached to a naphthalene ring. The compound is known for its applications in various chemical processes and industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-(2-Methylpropyl)naphthalene-1-sulfonic acid typically involves the sulfonation of naphthalene derivatives. One common method includes mixing a melted naphthalene-containing raw material with a sulfonating agent, such as sulfuric acid, at elevated temperatures. The reaction is carried out at temperatures higher than the melting point of the naphthalene-containing raw material, often around 160-168°C .
Industrial Production Methods
In industrial settings, the sulfonation process is optimized to ensure high yield and purity of the target compound. The sulfonation is carried out in a triple system involving technical naphthalene sulfonic acid, the naphthalene-containing raw material, and the sulfonating agent. This method ensures the efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methylpropyl)naphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the sulfonic acid group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include naphthol derivatives, disulfonic acids, and polymeric sulfonic acids .
Wissenschaftliche Forschungsanwendungen
2-(2-Methylpropyl)naphthalene-1-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of surfactants, dispersants, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-(2-Methylpropyl)naphthalene-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins, influencing their activity and function. This interaction can modulate various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene-2-sulfonic acid: Another naphthalenesulfonic acid with the sulfonic group at the 2-position.
Naphthalene-1-sulfonic acid: A closely related compound with the sulfonic group at the 1-position
Uniqueness
2-(2-Methylpropyl)naphthalene-1-sulfonic acid is unique due to the presence of the 2-methylpropyl group, which imparts distinct chemical and physical properties. This structural variation can influence its reactivity, solubility, and interaction with other molecules, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
80137-59-3 |
|---|---|
Molekularformel |
C14H16O3S |
Molekulargewicht |
264.34 g/mol |
IUPAC-Name |
2-(2-methylpropyl)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C14H16O3S/c1-10(2)9-12-8-7-11-5-3-4-6-13(11)14(12)18(15,16)17/h3-8,10H,9H2,1-2H3,(H,15,16,17) |
InChI-Schlüssel |
YRJSLCBKZMMEPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


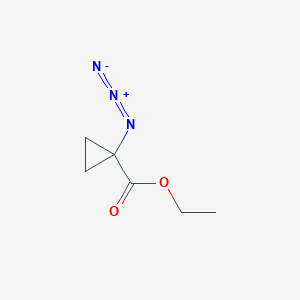
![[1,2]Oxathiino[5,6-g][1,3]benzothiazole](/img/structure/B14418486.png)
![7-Methyl-1-phenyloctahydrophosphinino[2,3-c]pyridin-4(1H)-one](/img/structure/B14418487.png)
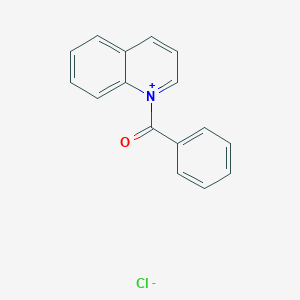
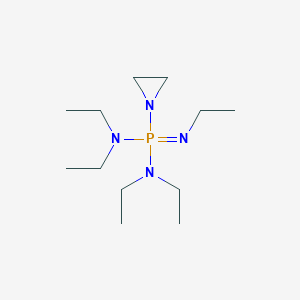
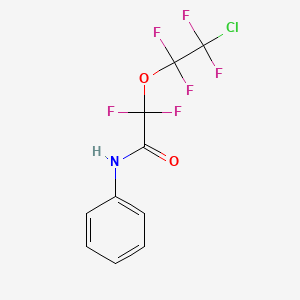
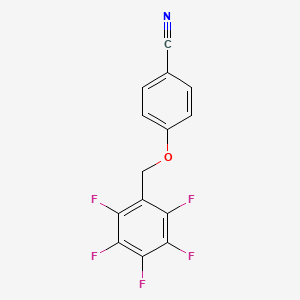
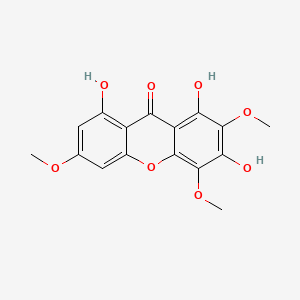

![2-[(3,4-Dichlorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14418522.png)
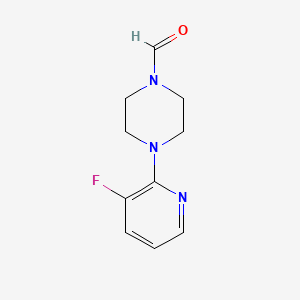
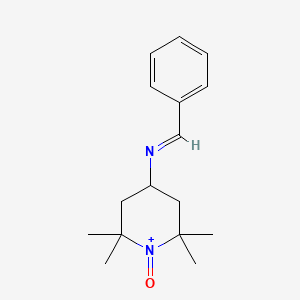
![3-Benzylidene-7-methylidenebicyclo[3.3.1]nonane](/img/structure/B14418545.png)
